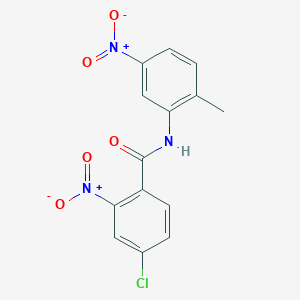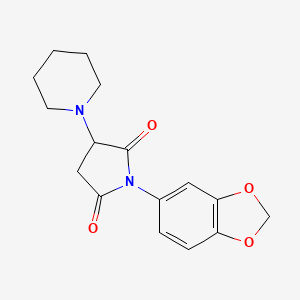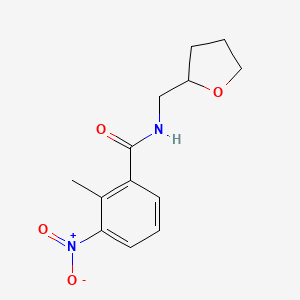![molecular formula C26H23N5O2 B11027698 N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11027698.png)
N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features both benzimidazole and quinazoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the formation of the benzimidazole and quinazoline rings followed by their coupling. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole ring . The quinazoline ring can be synthesized through the reaction of anthranilic acid with formamide . The final coupling step involves the reaction of the benzimidazole derivative with the quinazoline derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole and quinazoline moieties are known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its combined benzimidazole and quinazoline structures, which confer distinct biological activities and chemical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C26H23N5O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C26H23N5O2/c32-23(15-8-16-31-17-27-20-12-5-4-11-19(20)26(31)33)30-24(18-9-2-1-3-10-18)25-28-21-13-6-7-14-22(21)29-25/h1-7,9-14,17,24H,8,15-16H2,(H,28,29)(H,30,32) |
InChI Key |
AIRCRLRXNCTRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)CCCN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclopropyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027627.png)

![7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11027639.png)
![1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11027642.png)



![3-Ethyl-5-[8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11027669.png)
![Methyl 7-(4-methyl-2-morpholino-5-pyrimidinyl)[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B11027673.png)
![8-Fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11027674.png)
![Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B11027679.png)
![1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B11027690.png)
![(1Z)-8-methoxy-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027693.png)
